2-Ethyl-1-dodecanol

Vue d'ensemble

Description

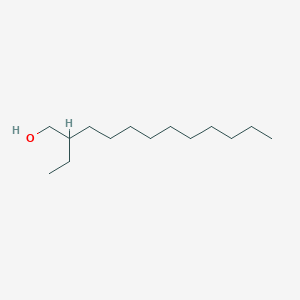

2-Ethyl-1-dodecanol: is an organic compound with the molecular formula C14H30O . It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as an intermediate in the synthesis of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-1-dodecanol can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate. This reduction process uses sodium metal and ethanol to reduce the ester to the corresponding alcohol .

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of fatty acid methyl esters derived from natural fats and oils. The hydrogenation process involves the use of a catalyst, such as nickel, under high pressure and temperature conditions to convert the esters into alcohols .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-1-dodecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Esterification: Reacts with carboxylic acids to form esters.

Etherification: Can form ethers when reacted with alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Esterification: Typically involves the use of carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).

Etherification: Requires alkyl halides and a base such as sodium hydride (NaH).

Major Products:

Oxidation: Produces 2-ethyl-1-dodecanal or 2-ethyl-1-dodecanoic acid.

Esterification: Forms esters like 2-ethyl-1-dodecyl acetate.

Etherification: Results in ethers such as 2-ethyl-1-dodecyl methyl ether

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Ethyl-1-dodecanol is characterized by its hydrophobic nature and moderate polarity, making it suitable for various applications in both organic synthesis and material science. The compound features a long hydrophobic carbon chain with an alcohol functional group, which contributes to its surfactant properties.

Solvent in Chemical Processes

This compound is utilized as a solvent in several chemical processes due to its ability to dissolve a wide range of organic compounds. Its high boiling point and low volatility make it ideal for reactions that require prolonged heating without significant evaporation.

Surfactant in Detergents and Emulsions

As a surfactant, this compound is incorporated into detergents and emulsions. Its amphiphilic nature allows it to reduce surface tension, facilitating the mixing of oil and water phases. This property is particularly beneficial in formulating cleaning products and personal care items.

Intermediate in Synthesis

The compound serves as an intermediate in the synthesis of various chemical products, including dodecyl sulfates and ethoxylates. These derivatives find applications in cosmetics, pharmaceuticals, and agricultural formulations .

Toxicological Profile

Research indicates that this compound exhibits low acute toxicity to mammals, with no significant adverse effects observed at typical exposure levels . However, it is acutely toxic to aquatic life at concentrations around 1 mg/L. The compound is readily biodegradable, which mitigates long-term environmental concerns associated with its use .

Regulatory Status

The compound is generally recognized as safe (GRAS) for use in food products within specified limits. It is also permitted in cosmetic formulations under regulatory guidelines due to its low toxicity profile .

Application in Food Industry

A study highlighted the use of this compound as a flavoring agent in food products at concentrations not exceeding 0.01%. Its pleasant odor profile enhances the sensory attributes of various food items without imparting undesirable flavors .

Use in Personal Care Products

In personal care formulations, this compound acts as an emollient and skin-conditioning agent. It is found in lotions and creams where it helps improve skin texture and moisture retention . Research indicates that typical concentrations range from 0.5% to 5% depending on the product type.

Comparative Data Table

| Application Area | Description | Typical Concentration |

|---|---|---|

| Solvent | Used for dissolving organic compounds | Varies by application |

| Surfactant | Reduces surface tension in detergents | 0.5% - 10% |

| Flavoring Agent | Enhances flavor profiles in food | <0.01% |

| Emollient | Improves texture in personal care products | 0.5% - 5% |

Mécanisme D'action

The mechanism of action of 2-Ethyl-1-dodecanol primarily involves its ability to interact with lipid membranes due to its amphiphilic nature. The hydroxyl group allows it to form hydrogen bonds with water molecules, while the long hydrophobic carbon chain interacts with lipid bilayers. This property makes it effective as a surfactant and emulsifier, facilitating the mixing of hydrophobic and hydrophilic substances .

Comparaison Avec Des Composés Similaires

1-Dodecanol: Similar in structure but lacks the ethyl group on the second carbon.

2-Ethylhexanol: Shorter carbon chain but also used as a plasticizer and surfactant.

Cetyl Alcohol (1-Hexadecanol): Longer carbon chain, commonly used in cosmetics.

Uniqueness: 2-Ethyl-1-dodecanol is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physical and chemical properties. This makes it particularly effective in applications requiring specific surfactant properties and solubility characteristics .

Activité Biologique

2-Ethyl-1-dodecanol is a long-chain fatty alcohol that has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and other pharmacological effects. This article reviews the available literature on the biological activity of this compound, emphasizing its toxicological profile, mechanisms of action, and potential applications in various fields.

This compound (C14H30O) is an aliphatic alcohol characterized by a long hydrophobic carbon chain and a hydroxyl functional group. It is structurally related to dodecanol and exhibits similar properties.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. For instance, in animal studies, exposure to high doses has resulted in pulmonary edema and mortality due to aspiration . The compound's LD50 values indicate significant toxicity at elevated concentrations.

Reproductive and Developmental Toxicity

Research indicates that this compound does not exhibit significant reproductive or developmental toxicity at lower doses. In a study involving repeated dosing, no gross pathological changes were observed in test subjects, although slight reductions in white blood cell counts were noted at higher doses .

Genotoxicity and Carcinogenicity

In genotoxicity studies, this compound did not demonstrate mutagenic properties in the Ames test. However, it was noted to have cytotoxic effects at high concentrations . Regarding carcinogenic potential, limited evidence suggests weak cocarcinogenic activity when applied topically in conjunction with other compounds .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it can disrupt microbial cell membranes, leading to cell lysis. Its effectiveness varies with concentration and the type of microorganism tested.

Cytotoxic Effects

Research has demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For example, it was observed to affect glycine receptor function in neuronal cells, suggesting a potential mechanism for its cytotoxic effects .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 18.3 Escherichia coli 15.0 Klebsiella pneumoniae 14.7 - Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth in prostate cancer cells.

Environmental Impact

The environmental impact of this compound has also been studied due to its widespread use in consumer products. It is acutely toxic to aquatic organisms at low concentrations, raising concerns about its ecological effects when released into water bodies .

Propriétés

IUPAC Name |

2-ethyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAZXXVUILTVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337922 | |

| Record name | 2-Ethyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-33-7 | |

| Record name | 2-Ethyl-1-dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-1-DODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9664UN0JVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.